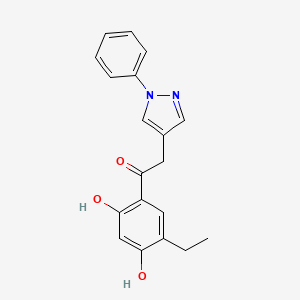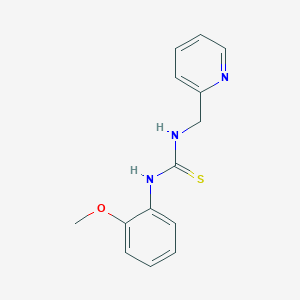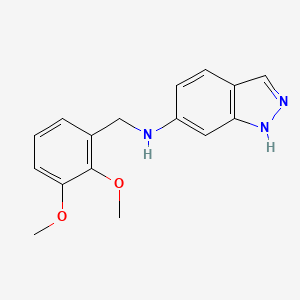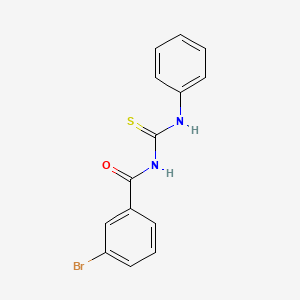
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea, also known as MBTU, is a compound that has been widely used in scientific research due to its unique properties. MBTU is a benzotriazole-based compound that has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea involves the absorption of light energy by the benzotriazole moiety, which leads to the formation of a reactive species that initiates the polymerization reaction. The allyl group in N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea acts as a co-initiator, which enhances the efficiency of the photoinitiation process.
Biochemical and Physiological Effects:
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea has several advantages as a photoinitiator for polymerization reactions. It has a high quantum yield, which means that it can initiate polymerization reactions with a high efficiency. N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea is also stable and can be stored for extended periods without degradation. However, N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea has some limitations as well. It has a narrow absorption range, which limits its use to specific wavelengths of light. N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea is also sensitive to oxygen, which can inhibit its photoinitiation activity.
Future Directions
There are several future directions for the use of N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea in scientific research. One area of interest is the development of new photopolymerizable materials that can be used in various applications, such as 3D printing and microfabrication. Another area of interest is the investigation of the biological activity of N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea and its derivatives, which could lead to the development of new therapeutic agents. Finally, the development of new synthesis methods for N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea and its derivatives could lead to more efficient and cost-effective production methods.
Synthesis Methods
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea can be synthesized by the reaction of N-phenyl-N'-(1-methyl-1H-benzotriazol-5-yl)urea with allyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea has been widely used in scientific research as a photoinitiator for polymerization reactions. It has been found to be an effective photoinitiator for the polymerization of various monomers, including acrylates, methacrylates, and vinyl ethers. N-allyl-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea has also been used in the preparation of photopolymerizable coatings and adhesives.
properties
IUPAC Name |
3-(1-methylbenzotriazol-5-yl)-1-phenyl-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-3-11-22(14-7-5-4-6-8-14)17(23)18-13-9-10-16-15(12-13)19-20-21(16)2/h3-10,12H,1,11H2,2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMZKDOVFDMPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)N(CC=C)C3=CC=CC=C3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylbenzotriazol-5-yl)-1-phenyl-1-prop-2-enylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5714420.png)


![N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5714444.png)

![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714476.png)

![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)

![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)